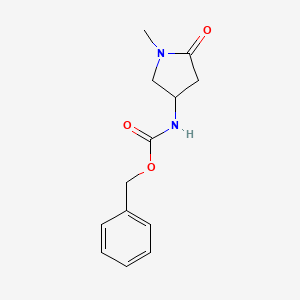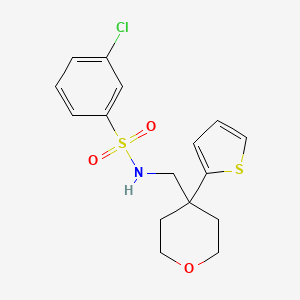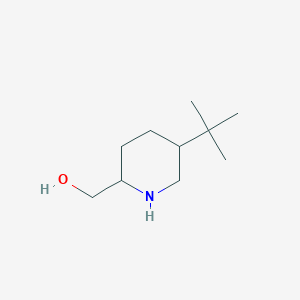
(5-Tert-butylpiperidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Tert-butylpiperidin-2-yl)methanol” is a chemical compound with the molecular formula C10H21NO . It has a molecular weight of 171.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H21NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h8-9,11-12H,4-7H2,1-3H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . More detailed physical and chemical properties are not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Studies
- Hydrogen Bonding in Mixtures : Research by Marczak et al. (2004) focused on the enthalpies of solution of methanol in pyridine and its methyl derivatives, which is relevant to understanding the behavior of similar compounds like (5-Tert-butylpiperidin-2-yl)methanol in hydrogen bonding studies (Marczak, Heintz, & Bucek, 2004).
Catalytic Applications
- Catalytic Activities : Dönges et al. (2014) examined cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are structurally similar to this compound, for their role as catalysts in oxidative cyclization of alkenols (Dönges, Amberg, Stapf, Kelm, Bergsträsser, & Hartung, 2014).
Synthesis and Chemical Reactions
Chemical Synthesis : Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) described the synthesis of related compounds, providing insights into potential synthetic routes and applications for this compound (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Formation of Metal-Cyanide Bonds : Kundu, Brennessel, & Jones (2011) investigated C–N bond activation in tert-butyl isocyanide in methanol, which can provide insights into the reactivity of similar structures like this compound in the formation of metal-cyanide bonds (Kundu, Brennessel, & Jones, 2011).
Safety and Hazards
The safety information available indicates that “(5-Tert-butylpiperidin-2-yl)methanol” may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
(5-tert-butylpiperidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h8-9,11-12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQZAKWXIRGPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(NC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

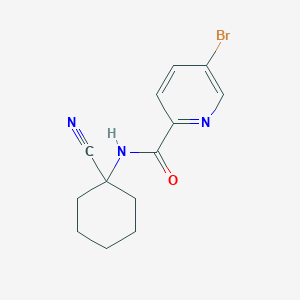
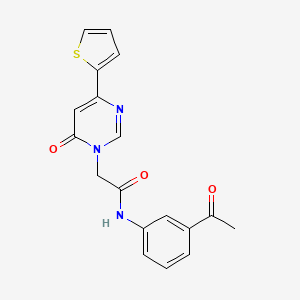
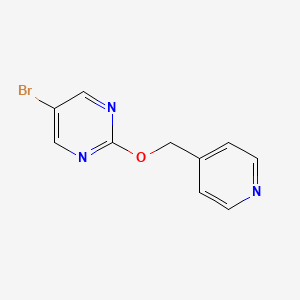
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)
![3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2363444.png)

![methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B2363446.png)
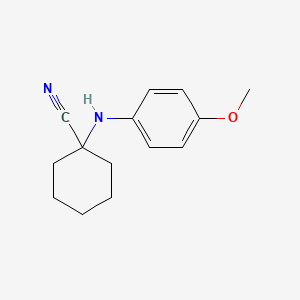
![2-(2-Methoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363448.png)
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2363449.png)
